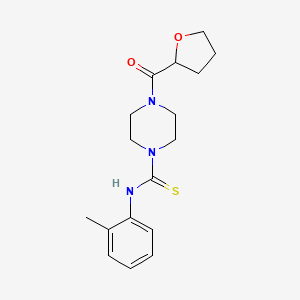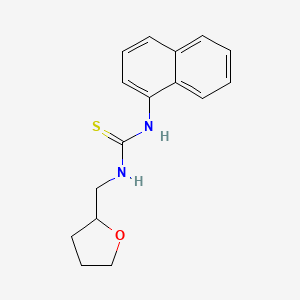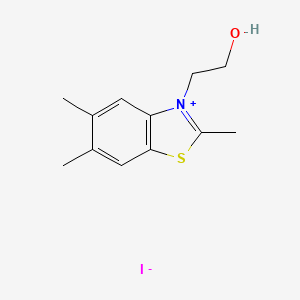![molecular formula C13H20ClO4P B3965237 diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B3965237.png)
diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate
Descripción general
Descripción
Diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate, also known as EA-2192 or Compound 2192, is a chemical compound that has been extensively studied for its potential use as a nerve agent antidote. This compound belongs to the class of organophosphorus compounds, which are known to have toxic effects on the nervous system. However, EA-2192 has been found to have unique properties that make it a promising candidate for further research.
Mecanismo De Acción
Diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate works by binding to the active site of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. Nerve agents such as sarin and soman inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and overstimulation of the nervous system. This compound binds to the active site of acetylcholinesterase and prevents the nerve agent from binding, thereby protecting the nervous system from damage.
Biochemical and Physiological Effects:
This compound has been found to have minimal side effects on the body. It does not affect the cardiovascular system or cause respiratory depression. In addition, it does not have a significant effect on the levels of other neurotransmitters in the brain. However, it has been found to have a mild inhibitory effect on acetylcholinesterase, which may lead to a transient increase in acetylcholine levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate has several advantages for use in lab experiments. It has a long duration of action, allowing for extended observation periods. In addition, it has minimal side effects on the body, making it a safe compound to use in animal studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of pure this compound. In addition, further studies are needed to determine the optimal dosing regimen for this compound in humans. Finally, there is a need for more research on the long-term effects of this compound on the nervous system.
Aplicaciones Científicas De Investigación
Diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate has been extensively studied for its potential use as a nerve agent antidote. It has been found to be effective in protecting against the toxic effects of nerve agents such as sarin and soman. In addition, this compound has been found to have a long duration of action, making it a promising candidate for use in emergency situations.
Propiedades
IUPAC Name |
(4-chlorophenyl)-di(propan-2-yloxy)phosphorylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClO4P/c1-9(2)17-19(16,18-10(3)4)13(15)11-5-7-12(14)8-6-11/h5-10,13,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXAPODRXNWZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)Cl)O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3965176.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide](/img/structure/B3965182.png)
![2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B3965190.png)
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3965193.png)

![N-cyclopentyl-2-[(3-pyrrolidin-1-ylpropyl)amino]propanamide](/img/structure/B3965208.png)

![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3965216.png)

![3-[(benzylamino)sulfonyl]-4-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B3965232.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine](/img/structure/B3965259.png)